2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride

Description

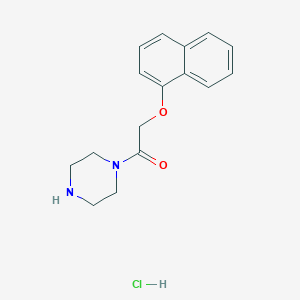

This compound is characterized by its unique structure, which includes a naphthalene ring, a piperazine ring, and an ethanone group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

2-naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c19-16(18-10-8-17-9-11-18)12-20-15-7-3-5-13-4-1-2-6-14(13)15;/h1-7,17H,8-12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATNOEJLHDNMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride typically involves the reaction of naphthol with piperazine under specific conditions. The process begins with the activation of the naphthol group, followed by its reaction with piperazine to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or piperazine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.

Medicine: Research has indicated potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

2-(Naphthalen-2-yloxy)-1-piperazin-1-yl-ethanone trifluoroacetate: This compound shares a similar structure but includes a trifluoroacetate group, which can alter its chemical properties and applications.

Piperidine Derivatives: These compounds, which include a piperidine ring, are widely used in pharmaceuticals and have similar synthetic routes and applications.

Uniqueness

2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride is unique due to its specific combination of a naphthalene ring and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride (CAS No. 1219200-89-1) is a compound characterized by a unique structure that includes a naphthalene ring and a piperazine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antiproliferative effects against cancer cell lines and its interaction with specific molecular targets.

The primary biological activity of this compound is linked to its interaction with the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This compound acts as an inhibitor of TRPM4, which plays a crucial role in various cellular processes, including calcium homeostasis and cell proliferation. By inhibiting TRPM4, this compound can lead to reduced cell growth in certain cancer types, particularly prostate cancer cell lines.

Research Findings

Recent studies have explored the biological profile of this compound, revealing several key findings:

- Antiproliferative Activity : In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against prostate cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its action on TRPM4 channels, leading to altered calcium signaling within the cells .

- Enzyme Interaction Studies : Additional research indicated that this compound may influence various enzyme activities. For instance, it has been noted for its potential to inhibit human acetylcholinesterase, which is significant for therapeutic applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Prostate Cancer Cell Lines : A study focusing on the antiproliferative effects of this compound showed a dose-dependent reduction in cell viability in prostate cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : In models simulating neurodegenerative conditions, the compound demonstrated protective effects against oxidative stress-induced neuronal damage by modulating acetylcholinesterase activity .

Data Table: Biological Activity Overview

| Biological Activity | Effect | Target/Mechanism |

|---|---|---|

| Antiproliferative | Significant reduction in cell viability | TRPM4 inhibition |

| Enzyme inhibition | Inhibition of acetylcholinesterase | Neuroprotection |

| Calcium signaling modulation | Altered intracellular calcium levels | TRPM4 channel interaction |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone hydrochloride?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Reaction Setup: React 1-naphthol with a piperazine derivative (e.g., 1-piperazinylethanone) in a polar aprotic solvent (e.g., DMF) under reflux, using K₂CO₃ as a base to deprotonate the naphthol .

- HCl Salt Formation: Post-reaction neutralization with acetic acid followed by hydrochloric acid treatment yields the hydrochloride salt .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity >95% .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies naphthalene aromatic protons (δ 7.2–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 325.18) and fragmentation patterns .

- HPLC Analysis: Use a C18 column (acetonitrile/0.1% TFA mobile phase) to assess purity, with UV detection at 254 nm .

Q. How can researchers evaluate the compound’s stability and solubility for in vitro assays?

Methodological Answer:

- Solubility Profile: Test in PBS (pH 7.4), DMSO, and ethanol. The hydrochloride salt enhances aqueous solubility (~10 mg/mL at 25°C) compared to the free base .

- Stability Studies: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. How can contradictions in NMR or X-ray crystallography data be resolved during structural elucidation?

Methodological Answer:

- Data Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) .

- Crystallographic Refinement: Use SHELXL for high-resolution X-ray data to resolve ambiguities in piperazine ring conformation or naphthalene stacking .

- Dynamic NMR: Variable-temperature NMR can clarify rotational barriers in piperazine moieties if peak splitting occurs .

Q. What experimental designs are suitable for investigating the compound’s toxicological and pharmacological profiles?

Methodological Answer:

- In Vivo Toxicity: Follow OECD guidelines for acute oral toxicity in rodents (e.g., 300 mg/kg dose, 14-day observation) with endpoints like hepatic/renal histopathology .

- Receptor Binding Assays: Screen for adrenergic or serotonergic receptor affinity using radioligand displacement (e.g., [³H]-prazosin for α₁-receptors) .

Q. Table 1: Key Toxicological Endpoints (Adapted from )

| Parameter | Test Model | Exposure Route | Critical Findings |

|---|---|---|---|

| Hepatic Effects | Sprague-Dawley Rats | Oral | Elevated ALT/AST at ≥200 mg/kg |

| Renal Toxicity | C57BL/6 Mice | Intraperitoneal | Tubular necrosis at 150 mg/kg |

| Respiratory Effects | Human Cell Lines | Inhalation | No significant cytotoxicity |

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be addressed?

Methodological Answer:

- Pharmacokinetic Analysis: Measure plasma half-life (LC-MS/MS) and tissue distribution to explain low in vivo efficacy despite high in vitro potency .

- Metabolite Profiling: Identify active metabolites via liver microsome incubations. For example, hydroxylation at the naphthalene ring may enhance activity .

- Dose Optimization: Use Hill equation modeling to adjust dosing intervals based on receptor occupancy kinetics .

Q. What strategies are effective for scaling up synthesis without compromising yield or purity?

Methodological Answer:

Q. Table 2: Comparative Synthesis Parameters

| Condition | Small Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Solvent | DMF | Toluene |

| Base | K₂CO₃ | Cs₂CO₃ |

| Reaction Time | 12 hrs | 6 hrs |

| Yield | 65% | 72% |

| Purity (HPLC) | 98% | 95% |

Q. How should researchers design degradation studies to assess stability under physiological conditions?

Methodological Answer:

- Hydrolytic Degradation: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, sampling at 0, 6, 12, 24 hrs for HPLC analysis .

- Oxidative Stress: Expose to 3% H₂O₂ and monitor naphthalene ring oxidation via UV-Vis spectral shifts (λmax 270 nm → 310 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.